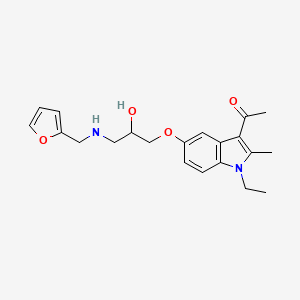

![molecular formula C14H13N5O3S B2630864 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034425-15-3](/img/structure/B2630864.png)

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis .

Synthesis Analysis

DMTMM is prepared by reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . It’s worth noting that DMTMM has been used to synthesize other carboxylic functional groups such as esters and anhydrides .

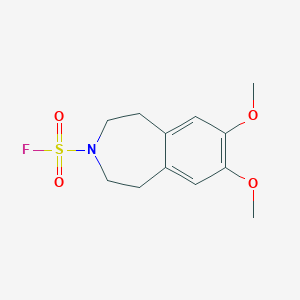

Molecular Structure Analysis

The molecular structure of DMTMM includes a triazine ring with two methoxy groups and a morpholinium group . The exact structure of “N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide” would need to be determined.

Chemical Reactions Analysis

DMTMM is used in the formation of carboxylic acid derivatives. The carboxylic acid reacts with DMTMM to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Physical And Chemical Properties Analysis

DMTMM is a powder with a molecular weight of 276.72 g/mol . It’s used in coupling reactions and has an assay of ≥97.0% (calc. on dry substance, AT) .

Applications De Recherche Scientifique

- Researchers have explored the use of this compound, specifically 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) , as a cross-linking agent for carboxymethyl cellulose (CMC) films used in food packaging .

- 2-Chloro-4,6-dimethoxy-1,3,5-triazine (a precursor to our compound) is employed as a peptide coupling agent for purifying peptides .

- Specific derivatives related to our compound have shown anti-inflammatory and analgesic properties, along with low ulcerogenic index .

- Racemization of the C-terminal amino acid (Ala) has been studied during peptide synthesis using DMTMM as a coupling reagent .

- Researchers have explored their use in nanocomposite materials, such as reinforcing polymers or enhancing UV-blocking films .

Cross-Linking Agent for Carboxymethyl Cellulose Films in Food Packaging

Peptide Coupling Agent

Biological Potential of Indole Derivatives

Racemization Studies in Peptide Synthesis

Materials Science and Nanocomposites

Organic Synthesis and Chemical Reactions

Mécanisme D'action

Target of Action

The primary target of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide is carboxylic acids . This compound acts as a condensing agent, facilitating the transformation of carboxylic acids into corresponding amides .

Mode of Action

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide: interacts with its targets by forming an active ester with the carboxylic acid . This active ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The biochemical pathway affected by N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide involves the conversion of carboxylic acids into corresponding amides . This transformation is facilitated by the compound’s ability to form an active ester with the carboxylic acid, which then undergoes a nucleophilic attack .

Pharmacokinetics

The ADME properties of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide It’s known that the compound is used in peptide synthesis , suggesting that it may have good bioavailability.

Result of Action

The molecular and cellular effects of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide ’s action result in the formation of amides from carboxylic acids . This transformation is facilitated by the compound’s ability to form an active ester with the carboxylic acid, which then undergoes a nucleophilic attack .

Action Environment

The action of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide can be influenced by environmental factors such as the presence of amines, alcohols, or other nucleophiles . The compound is also used in peptide synthesis , suggesting that it may be stable under a variety of conditions.

Safety and Hazards

Propriétés

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3S/c1-21-13-17-10(18-14(19-13)22-2)7-15-11(20)12-16-8-5-3-4-6-9(8)23-12/h3-6H,7H2,1-2H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQLZXTTZCWUCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C2=NC3=CC=CC=C3S2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-Methyl-1,3-thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2630784.png)

![N-(2-ethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2630792.png)

![2-(4-Chloro-3-methylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2630793.png)

![N-(4-methylbenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2630794.png)

![N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]but-2-ynamide](/img/structure/B2630802.png)